molecular formula C25H34ClN3O5S2 B2497378 Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215619-10-5

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2497378
CAS No.: 1215619-10-5
M. Wt: 556.13
InChI Key: XHFNGKGKLCGBFU-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a complex heterocyclic scaffold. Its structure includes:

  • A 6-ethyl substituent on the tetrahydrothienopyridine ring, which may enhance lipophilicity compared to methyl analogs.
  • A methyl ester group at position 3, influencing metabolic stability and solubility.
  • A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido moiety, suggesting possible interactions with sulfonamide-sensitive biological targets.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with molecules studied for enzyme inhibition or receptor modulation. Crystallographic analysis tools like the SHELX system (used for small-molecule refinement) may aid in elucidating its 3D conformation .

Properties

IUPAC Name

methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2.ClH/c1-5-27-11-10-20-21(15-27)34-24(22(20)25(30)33-4)26-23(29)18-6-8-19(9-7-18)35(31,32)28-13-16(2)12-17(3)14-28;/h6-9,16-17H,5,10-15H2,1-4H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFNGKGKLCGBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that exhibits significant biological activity through various mechanisms. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrothieno[2,3-c]pyridine core structure with a sulfonamide group and a piperidine derivative. Its molecular formula is C19H26N2O4S·HCl, with a molecular weight of approximately 398.95 g/mol. The presence of the piperidine moiety is crucial for its interaction with biological targets.

The biological activity of this compound is attributed to its interaction with several neurotransmitter systems and enzymes:

  • Histamine H3 Receptor Modulation : The compound acts as a ligand for histamine H3 receptors, which are implicated in various neurological functions and disorders. By modulating these receptors, it can influence neurotransmitter release and cognitive functions.
  • Cholinesterase Inhibition : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Monoamine Oxidase B (MAO-B) Inhibition : The compound also targets MAO-B, an enzyme that degrades neurotransmitters such as dopamine. Inhibition of MAO-B may provide neuroprotective effects and improve dopaminergic signaling in neurodegenerative diseases.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit antimicrobial properties. A study synthesized various substituted derivatives and evaluated their efficacy against bacterial strains. The results indicated that certain modifications enhanced antimicrobial activity significantly .

CompoundAntimicrobial ActivityTarget Organisms
Compound AModerateE. coli
Compound BHighS. aureus
Methyl DerivativeSignificantPseudomonas aeruginosa

Cytotoxicity Evaluation

The cytotoxic effects of the compound were assessed using the MTT assay against several cancer cell lines:

  • MCF-7 (Breast Cancer)
  • SW480 (Colon Cancer)
  • PC-3 (Prostate Cancer)

The results showed that the compound exhibited significant antiproliferative activity across these cell lines, suggesting potential as an anticancer agent .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of oxidative stress-induced neurotoxicity. Results indicated that it reduced neuronal cell death and improved cell viability through antioxidant mechanisms.
  • Anti-inflammatory Properties : Another study focused on the anti-inflammatory effects of related compounds in models of inflammation. The findings suggested that these compounds could inhibit pro-inflammatory cytokine production, pointing towards their potential use in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound most structurally analogous to the target molecule is 6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215389-39-16, described in ). Key distinctions include:

Feature Target Compound Analog ()
6-position substituent Ethyl group (C₂H₅) Methyl group (CH₃)
3-position functional group Methyl ester (COOCH₃) Carboxamide (CONH₂)
Piperidine substitution 3,5-dimethylpiperidin-1-yl Unsubstituted piperidin-1-yl
Molecular weight Estimated higher due to ethyl and dimethylpiperidine groups Lower (exact value unspecified in )

Implications of Structural Variations

The methyl ester (vs. carboxamide) may render the compound more prone to hydrolysis, affecting metabolic stability .

Target Interaction :

  • The 3,5-dimethylpiperidine sulfonyl group could improve steric and electronic complementarity with hydrophobic binding pockets in enzymes or receptors, compared to the unsubstituted piperidine in the analog.

Safety and Handling :

  • Both compounds are hydrochlorides, suggesting similar handling precautions. highlights safety codes (e.g., P210: "Keep away from heat/sparks/open flames") applicable to reactive or volatile substances . The target compound’s higher molecular weight and substituents may necessitate tailored storage protocols.

Research Findings and Hypotheses

While empirical data for the target compound are absent in the evidence, inferences can be drawn from structural trends:

  • Synthetic Accessibility : The SHELX system’s prevalence in small-molecule refinement () implies that crystallographic data for such compounds could be generated to guide synthesis optimization .
  • Atmospheric Stability: Though unrelated to the target compound, notes that substituents like esters and sulfonamides influence volatility and degradation kinetics in analogous molecules .

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